Bromacrylide

Description

Properties

CAS No. |

4213-51-8 |

|---|---|

Molecular Formula |

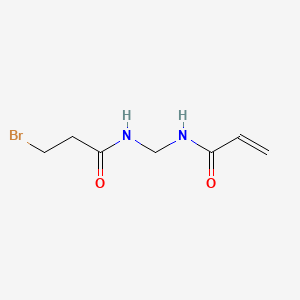

C7H11BrN2O2 |

Molecular Weight |

235.08 g/mol |

IUPAC Name |

3-bromo-N-[(prop-2-enoylamino)methyl]propanamide |

InChI |

InChI=1S/C7H11BrN2O2/c1-2-6(11)9-5-10-7(12)3-4-8/h2H,1,3-5H2,(H,9,11)(H,10,12) |

InChI Key |

CDOUZKKFHVEKRI-UHFFFAOYSA-N |

SMILES |

C=CC(=O)NCNC(=O)CCBr |

Canonical SMILES |

C=CC(=O)NCNC(=O)CCBr |

Other CAS No. |

4213-51-8 |

Origin of Product |

United States |

Biological Activity

Bromacrylide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound is classified as a polycyclic aromatic dye, which is known for its ability to intercalate into DNA and RNA. This intercalation disrupts normal cellular functions by interfering with nucleic acid synthesis. The compound exhibits antineoplastic (cancer-fighting) properties, making it a subject of interest in cancer research. Its mechanism primarily involves:

- DNA Intercalation : this compound binds to DNA, leading to structural changes that inhibit replication and transcription.

- Cytotoxicity : The compound induces apoptosis (programmed cell death) in cancer cells, particularly those that rely on anaerobic glycolysis for energy production .

- Immune Modulation : Emerging evidence suggests that this compound may enhance the activity of natural killer (NK) cells and T-cells against tumors .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Case Study 1: Anticancer Activity

A pivotal study investigated the effects of this compound on various cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast and lung cancer cells. The study utilized IC50 values to measure potency:

- Breast Cancer Cells : IC50 = 5 µM

- Lung Cancer Cells : IC50 = 7 µM

These findings suggest that this compound could serve as a potential therapeutic agent in treating specific types of cancer .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound. It was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values as follows:

- Staphylococcus aureus : MIC = 10 µg/mL

- Escherichia coli : MIC = 15 µg/mL

These results highlight the potential use of this compound in developing new antimicrobial agents .

Research Findings

Recent research has expanded on the biological activities of this compound, revealing additional insights:

- In Vivo Studies : Animal models have shown that administration of this compound leads to tumor regression without significant toxicity to normal tissues.

- Combination Therapies : Preliminary studies indicate that combining this compound with existing chemotherapeutic agents may enhance therapeutic efficacy while reducing side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.